![molecular formula C11H11BrO3 B14366778 [4-(2-Bromopropanoyl)phenyl]acetic acid CAS No. 90102-99-1](/img/structure/B14366778.png)
[4-(2-Bromopropanoyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Bromopropanoyl)phenyl]acetic acid: is an organic compound that features a bromine atom attached to a propanoyl group, which is further connected to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Bromopropanoyl)phenyl]acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons.
Substitution: Hydroxyl, amino, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2-Bromopropanoyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions .
Biology
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products .
Mecanismo De Acción
The mechanism of action of [4-(2-Bromopropanoyl)phenyl]acetic acid involves its interaction with molecular targets through its bromine atom and acetic acid moiety. The bromine atom can participate in electrophilic substitution reactions, while the acetic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the propanoyl group.
2-(4-Bromophenyl)propionic acid: Contains a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the bromine atom and the propanoyl group in [4-(2-Bromopropanoyl)phenyl]acetic acid makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and applications .
Propiedades
Número CAS |
90102-99-1 |
|---|---|
Fórmula molecular |
C11H11BrO3 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
2-[4-(2-bromopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) |
Clave InChI |
NNJFVZMMBJZVAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


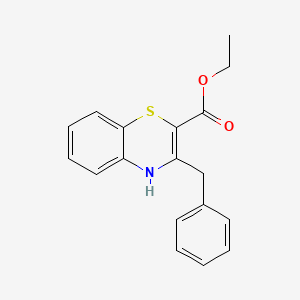
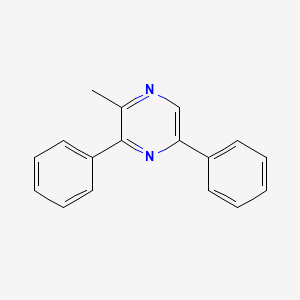
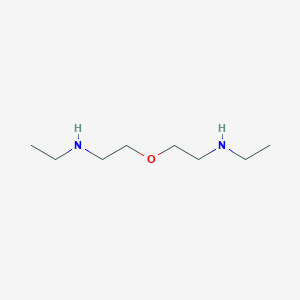

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
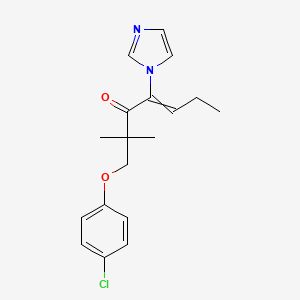
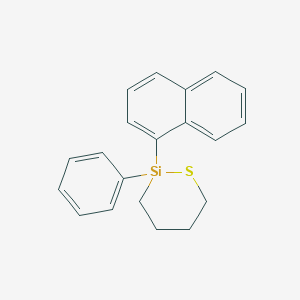
silanol](/img/structure/B14366759.png)
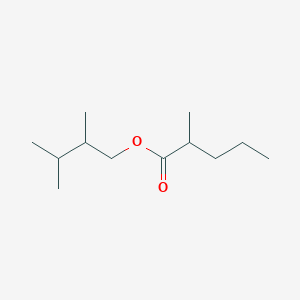
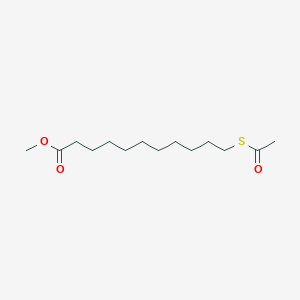
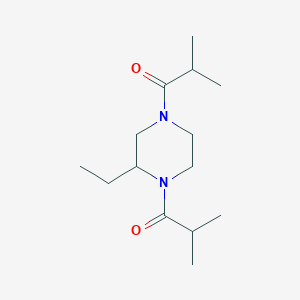
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
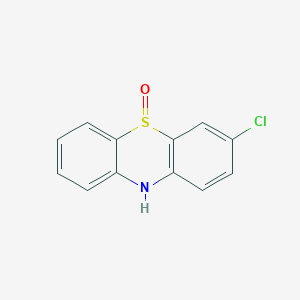
![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
